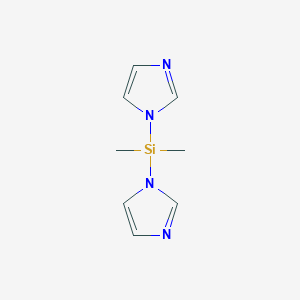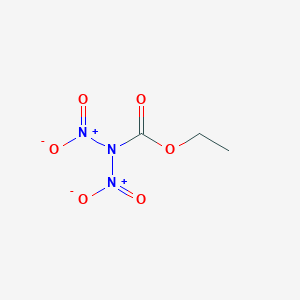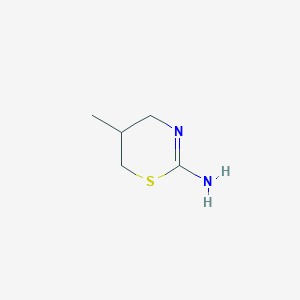
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTSET, and it is a thiol-specific reagent that is used to modify proteins and other biomolecules. The compound has a unique structure that allows it to interact with thiol groups in proteins, leading to modifications that can be used to study the function and structure of these biomolecules.
Mécanisme D'action
The mechanism of action of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the modification of thiol groups in proteins. This compound reacts with the thiol group in cysteine residues, forming a covalent bond that modifies the protein's structure and function. This modification can lead to changes in the activity of the protein, making it an important tool for studying protein function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine are dependent on the specific protein or biomolecule that is being modified. In general, this compound can lead to changes in protein activity, stability, and interactions with other biomolecules. These changes can have significant effects on the function of the protein and the biological processes it is involved in.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments is its specificity for thiol groups in proteins. This specificity allows researchers to modify specific cysteine residues in proteins, leading to changes in their function and activity. However, the use of this compound can also have limitations, such as the potential for off-target effects and the need for careful control of experimental conditions.
Orientations Futures
There are several potential future directions for research involving 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One possible direction is the development of new methods for using this compound to study protein function and interactions. Additionally, researchers may explore the use of this compound in drug discovery and development, as it has the potential to modify protein targets that are involved in disease processes. Finally, there may be opportunities to use this compound in the development of new diagnostic tools for detecting and monitoring diseases.
Méthodes De Synthèse
The synthesis of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-aminoethanethiol with methyl vinyl sulfone. This reaction results in the formation of the intermediate compound, which is then treated with sodium borohydride to produce the final product.
Applications De Recherche Scientifique
The unique properties of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine make it an ideal reagent for studying the structure and function of proteins and other biomolecules. This compound is commonly used in biochemical research to modify thiol groups in proteins, leading to changes in their activity and function. Additionally, this compound can be used to study the interactions between proteins and other biomolecules, such as nucleic acids and lipids.
Propriétés
Numéro CAS |
179413-53-7 |
|---|---|
Nom du produit |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3,(H2,6,7) |
Clé InChI |
QVNCACITRKLYMI-UHFFFAOYSA-N |
SMILES |
CC1CN=C(SC1)N |
SMILES canonique |
CC1CN=C(SC1)N |
Synonymes |
4H-1,3-Thiazin-2-amine,5,6-dihydro-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
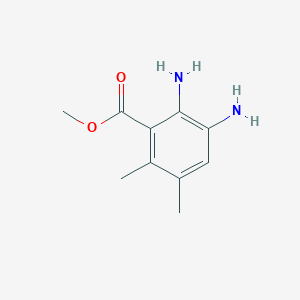
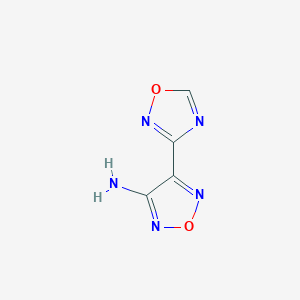
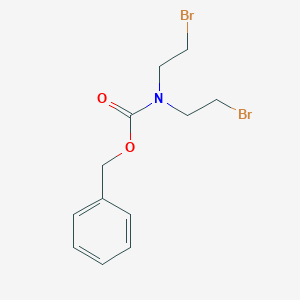
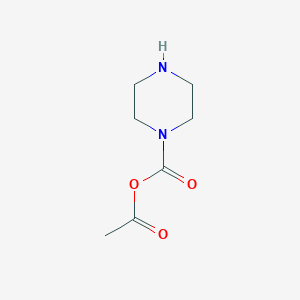
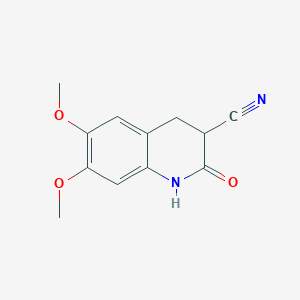
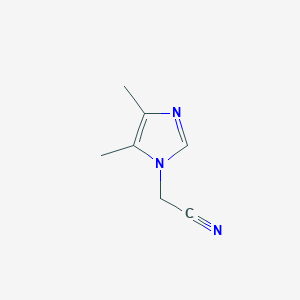
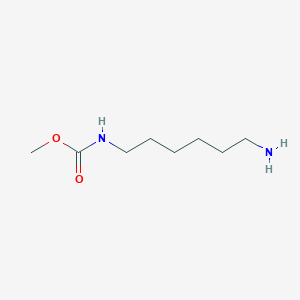

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)

